7-Chloro-4-hydroxyquinoline-3-carboxylic acid
Overview
Description
7-Chloro-4-hydroxyquinoline-3-carboxylic acid is a chemical compound with the molecular formula C({10})H({6})ClNO(_{3}) It is a derivative of quinoline, a heterocyclic aromatic organic compound
Mechanism of Action
Target of Action
The primary target of 7-Chloro-4-hydroxyquinoline-3-carboxylic acid is the NMDA glutamate receptor . This receptor plays a crucial role in neuronal signaling, particularly in the central nervous system .
Mode of Action
This compound acts as an antagonist at the strychnine-insensitive glycine site of the NMDA receptor . By binding to this site, it inhibits the activity of the receptor, thereby modulating the transmission of neuronal signals .
Biochemical Pathways
The antagonistic action of this compound on the NMDA receptor affects various biochemical pathways. These include pathways involved in neurodegeneration, as the compound has been shown to prevent neurodegeneration produced by quinolinic acid .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modulation of neuronal signaling. By antagonizing the NMDA receptor, it can alter the transmission of signals in the central nervous system . This can have various effects, depending on the specific physiological context.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability may be affected by temperature, as indicated by its storage temperature of 28°C . Additionally, the compound’s action and efficacy can be influenced by factors such as the physiological state of the individual and the presence of other substances that may interact with the compound or its target.
Biochemical Analysis
Biochemical Properties
7-Chloro-4-hydroxyquinoline-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in oxidative stress response and apoptosis. Additionally, it can modulate cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions result in changes in cellular processes, such as proliferation, differentiation, and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to reduced efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular health and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity or adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical or cellular response. Toxicity studies have highlighted the importance of dosage optimization to minimize adverse effects while maximizing therapeutic benefits .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, it can inhibit enzymes involved in the synthesis and degradation of key metabolites, leading to alterations in metabolic flux and metabolite levels. These interactions can have significant implications for cellular metabolism and overall biochemical processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound can be transported across cell membranes through specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution and localization of this compound can influence its efficacy and potential side effects .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns can affect the compound’s activity and function, as well as its interactions with other biomolecules. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-hydroxyquinoline-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with 4-hydroxyquinoline.
Carboxylation: The carboxyl group is introduced at the 3-position through a carboxylation reaction, often using carbon dioxide (CO(_{2})) under high pressure and temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors where the chlorination and carboxylation reactions are carried out sequentially.
Continuous Flow Systems: For higher efficiency and scalability, continuous flow systems can be employed, allowing for better control over reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-4-hydroxyquinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carboxyl group can be reduced to an alcohol or an aldehyde.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO({3})) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH({4})).
Substitution: Nucleophiles like ammonia (NH({2}))(_{2})) under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
7-Chloro-4-hydroxyquinoline-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor in the synthesis of various pharmacologically active compounds, particularly in the development of antimicrobial and anticancer agents.
Material Science: Its derivatives are explored for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a tool in studying enzyme inhibition and protein interactions due to its ability to bind to specific biological targets.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyquinoline-3-carboxylic acid: Lacks the chlorine atom at the 7-position.
7-Chloroquinoline-3-carboxylic acid: Lacks the hydroxyl group at the 4-position.
4-Hydroxy-7-methylquinoline-3-carboxylic acid: Has a methyl group instead of a chlorine atom at the 7-position.
Uniqueness
7-Chloro-4-hydroxyquinoline-3-carboxylic acid is unique due to the presence of both a chlorine atom at the 7-position and a hydroxyl group at the 4-position, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
7-chloro-4-oxo-1H-quinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO3/c11-5-1-2-6-8(3-5)12-4-7(9(6)13)10(14)15/h1-4H,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SACLIBNEKWTDEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC=C(C2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20235332 | |
Record name | 3-Quinolinecarboxylic acid, 7-chloro-4-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20235332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86-47-5 | |
Record name | 7-Chloro-4-hydroxyquinoline-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86-47-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086475 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 86-47-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56803 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 86-47-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27801 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Quinolinecarboxylic acid, 7-chloro-4-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20235332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-chloro-4-hydroxyquinoline-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.521 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6897L5TD3T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions that CA included in β-cyclodextrin (CACD) did not show antioxidant activity against free-radical-induced hemolysis, unlike other tested derivatives. What could be a possible explanation for this observation?
A1: While the research [] does not delve into the specific reasons behind CACD's lack of activity, several hypotheses can be proposed. It is plausible that the inclusion complex formation between CA and β-cyclodextrin alters the molecule's overall structure and steric properties in a way that hinders its interaction with the free radicals involved in hemolysis. This could be due to:
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